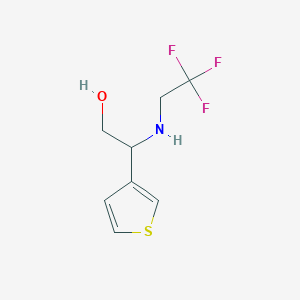![molecular formula C11H14N2O3 B7576945 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
作用机制
The mechanism of action of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid is not fully understood, but it is believed to act through the inhibition of enzymes involved in key cellular processes. Specifically, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which can contribute to the development of chronic inflammation and disease.
Biochemical and Physiological Effects:
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to reduce the production of inflammatory mediators, which can contribute to the development of chronic inflammation and disease. In cancer cells, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit cell growth and induce cell death, making it a promising candidate for use in cancer therapy.
实验室实验的优点和局限性
The advantages of using 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid in lab experiments include its high purity and efficiency of synthesis, as well as its range of potential applications in scientific research. However, there are also limitations to the use of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid, including the development of novel drug compounds based on its scaffold, the exploration of its potential applications in other scientific research fields, and the investigation of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid and its potential interactions with other compounds and biological systems. Overall, the study of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has the potential to lead to significant advances in scientific research and the development of new therapeutic compounds.
合成方法
The synthesis of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid involves the reaction of 3-methyl-4-pyridinecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to yield 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid. This method has been shown to be efficient and effective, producing high yields of pure 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid.
科学研究应用
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In cancer research, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been used as a scaffold for the development of novel drug compounds.
属性
IUPAC Name |
5-[(3-methylpyridin-4-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-7-12-6-5-9(8)13-10(14)3-2-4-11(15)16/h5-7H,2-4H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQXSCASAWPCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)

![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)